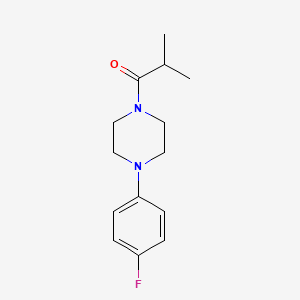
N-(2-methylphenyl)-1-azepanecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-1-azepanecarbothioamide, also known as MAPT, is a chemical compound that belongs to the class of thioamides. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of N-(2-methylphenyl)-1-azepanecarbothioamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. This receptor is known to interact with various proteins, including ion channels, enzymes, and transcription factors, and is involved in the regulation of various cellular processes. By modulating the activity of this receptor, N-(2-methylphenyl)-1-azepanecarbothioamide may be able to influence these processes and produce its physiological effects.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1-azepanecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which may contribute to its potential therapeutic effects. N-(2-methylphenyl)-1-azepanecarbothioamide has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of N-(2-methylphenyl)-1-azepanecarbothioamide is its specificity for the sigma-1 receptor, which may make it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of N-(2-methylphenyl)-1-azepanecarbothioamide is its relatively low yield in the synthesis process, which may make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research on N-(2-methylphenyl)-1-azepanecarbothioamide. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of N-(2-methylphenyl)-1-azepanecarbothioamide in these conditions. Another area of interest is the role of sigma-1 receptors in various cellular processes, and how modulation of these receptors by compounds such as N-(2-methylphenyl)-1-azepanecarbothioamide may influence these processes. Additionally, the development of more efficient synthesis methods for N-(2-methylphenyl)-1-azepanecarbothioamide may facilitate its use in future research.
合成法
The synthesis of N-(2-methylphenyl)-1-azepanecarbothioamide is a multi-step process that involves the reaction of 2-methylbenzylamine with carbon disulfide to form 2-methylbenzyl dithiocarbamate. This intermediate is then reacted with 1-bromohexane to yield N-(2-methylphenyl)-1-azepanecarbothioamide. The overall yield of this process is approximately 50%.
科学的研究の応用
N-(2-methylphenyl)-1-azepanecarbothioamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is known to play a role in various cellular processes, including cell survival, differentiation, and neurotransmitter release. N-(2-methylphenyl)-1-azepanecarbothioamide has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-methylphenyl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-12-8-4-5-9-13(12)15-14(17)16-10-6-2-3-7-11-16/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDIFXTUOPNGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827299 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837110.png)






![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)
![N'-[2-(2-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5837159.png)
![N-[4-(aminocarbonyl)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5837164.png)
